2-(Fluoromethyl)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

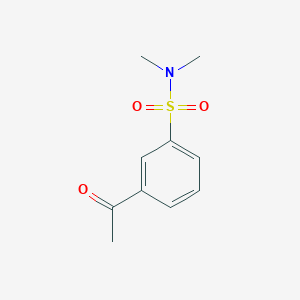

2-(Fluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular weight of 208.64 . It is also known by its IUPAC name, 2-(fluoromethyl)benzenesulfonyl chloride .

Molecular Structure Analysis

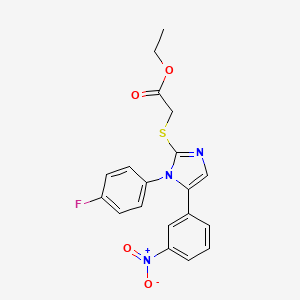

The InChI code for 2-(Fluoromethyl)benzene-1-sulfonyl chloride is 1S/C7H6ClFO2S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Fluoromethyl)benzene-1-sulfonyl chloride include a molecular weight of 208.64 . More specific properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Polymer Applications

2-(Fluoromethyl)benzene-1-sulfonyl chloride plays a crucial role in the synthesis of high molecular weight polymers and derivatives with applications in proton exchange membranes. For instance, polymers derived from the sulfonation of selected polymers utilizing compounds like 2-(fluoromethyl)benzene-1-sulfonyl chloride demonstrate organosolubility and high thermal stability, with decomposition temperatures above 480°C. These polymers, upon sulfonation, exhibit significant ion exchange capacities and proton conductivities, making them suitable for use in fuel cell technologies (Ghassemi & McGrath, 2004).

Catalytic and Synthetic Chemistry

The compound also finds application in catalytic and synthetic chemistry, such as in the palladium-catalyzed direct sulfonylation of substrates. This process allows for the introduction of sulfonyl groups into aromatic compounds, enabling the synthesis of diverse sulfonylated products with potential applications in drug development and material science (Xu, Liu, Li, & Sun, 2015). Additionally, the reactivity of 2-(fluoromethyl)benzene-1-sulfonyl chloride in reactions such as the Friedel-Crafts sulfonylation underlines its importance in organic synthesis, providing efficient pathways to diaryl sulfones and related compounds (Nara, Harjani, & Salunkhe, 2001).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, derivatives of 2-(fluoromethyl)benzene-1-sulfonyl chloride, such as sulfonated polymers and fluorinated compounds, are being explored for their potential in sensors and remediation. For example, novel sensors for detecting harmful substances in water have been developed using derivatives of this compound, showcasing its versatility and applicability in creating environmentally relevant analytical tools (Das, Ghosh, Bhatt, & Das, 2012).

Safety and Hazards

The safety data sheet for a related compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is reasonable to assume that 2-(Fluoromethyl)benzene-1-sulfonyl chloride may have similar hazards due to its structural similarity.

properties

IUPAC Name |

2-(fluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFPBQPRNOFIMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CF)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Fluoromethyl)benzene-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea](/img/structure/B2577723.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2577724.png)

![2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B2577727.png)

![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2577728.png)

![5-Chloro-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2577729.png)

![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2577734.png)

![8-methoxy-3,5-dimethyl-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2577739.png)

![N-benzyl-3-oxo-2-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2577740.png)